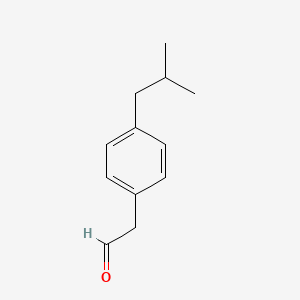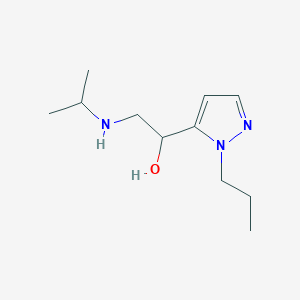![molecular formula C17H19NO6 B13551849 1,3-diethyl2-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethyl]propanedioate](/img/structure/B13551849.png)
1,3-diethyl2-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethyl]propanedioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-diethyl 2-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethyl]propanedioate is a chemical compound with the molecular formula C17H19NO6 and a molecular weight of 333.34 g/mol . This compound is known for its unique structure, which includes an isoindoline moiety and a malonate ester group. It is used in various scientific research applications due to its interesting chemical properties.
準備方法
The synthesis of 1,3-diethyl 2-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethyl]propanedioate typically involves the reaction of potassium phthalimide with diethyl bromomalonate . The reaction is carried out under basic conditions, often using potassium carbonate as a base, in a suitable solvent such as dimethylformamide (DMF). The reaction mixture is then heated to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
化学反応の分析
1,3-diethyl 2-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethyl]propanedioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester groups, where nucleophiles such as amines or thiols replace the ethoxy groups, forming amides or thioesters.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1,3-diethyl 2-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethyl]propanedioate is utilized in various scientific research fields:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Research into its potential therapeutic applications includes its use as a precursor for drug development, particularly in designing molecules with anti-inflammatory or anticancer properties.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
作用機序
The mechanism of action of 1,3-diethyl 2-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethyl]propanedioate involves its interaction with specific molecular targets. The isoindoline moiety can bind to enzymes or receptors, modulating their activity. The compound’s ester groups can undergo hydrolysis, releasing active intermediates that participate in various biochemical pathways. These interactions can lead to changes in cellular processes, contributing to its biological effects.
類似化合物との比較
1,3-diethyl 2-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethyl]propanedioate can be compared with similar compounds such as:
- Diethyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)malonate
- Propanoic acid, 2,2-dimethyl-, 1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl ester
These compounds share structural similarities but differ in their specific functional groups and chemical properties. The unique combination of the isoindoline moiety and malonate ester in 1,3-diethyl 2-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethyl]propanedioate contributes to its distinct reactivity and applications.
特性
分子式 |
C17H19NO6 |
|---|---|
分子量 |
333.3 g/mol |
IUPAC名 |
diethyl 2-[2-(1,3-dioxoisoindol-2-yl)ethyl]propanedioate |
InChI |
InChI=1S/C17H19NO6/c1-3-23-16(21)13(17(22)24-4-2)9-10-18-14(19)11-7-5-6-8-12(11)15(18)20/h5-8,13H,3-4,9-10H2,1-2H3 |
InChIキー |
XUNZJLOMWIUZCQ-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(CCN1C(=O)C2=CC=CC=C2C1=O)C(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{[(3R)-1,2,3,4-tetrahydroisoquinolin-3-yl]formamido}aceticacidhydrochloride](/img/structure/B13551782.png)
![N-[(2-chlorophenyl)methyl]-2-methylsulfanylpyridine-3-carboxamide](/img/structure/B13551787.png)







![3-[(fluorosulfonyl)oxy]phenylN-ethylcarbamate](/img/structure/B13551845.png)



